4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one
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Overview
Description
4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.27 g/mol . This compound features a piperazine ring substituted with a hydroxycyclopentylmethyl group, making it a unique structure in the realm of piperazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, followed by deprotection and selective intramolecular cyclization . This method yields protected piperazines in high yields (81-91%).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alkyl halides are used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives (ketones and aldehydes), reduced derivatives (alcohols and amines), and various substituted piperazine derivatives.
Scientific Research Applications
4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The hydroxycyclopentylmethyl group may enhance the compound’s binding affinity and specificity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple heterocyclic compound with a wide range of biological activities.
1-(2-Hydroxyethyl)piperazine: Similar structure but with a hydroxyethyl group instead of a hydroxycyclopentylmethyl group.
4-(2-Hydroxyethyl)piperazin-2-one: Another piperazine derivative with a hydroxyethyl group.
Uniqueness
4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, potentially through disruption of cell membrane integrity or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Against Various Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Effects
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins.
Case Study: Apoptotic Induction in MCF-7 Cells
In a study, MCF-7 cells were treated with varying concentrations of the compound (0, 10, 20, 50 µM) for 24 hours. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells, with a notable increase at 50 µM.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress-induced neuronal damage by enhancing antioxidant enzyme activity and reducing reactive oxygen species (ROS) levels.
Interaction with Cellular Targets
The biological activities of this compound are likely mediated through interactions with specific cellular targets. Studies suggest it may act on receptors involved in neurotransmission and cell survival pathways.
Table 2: Proposed Mechanisms of Action
Mechanism | Description |
---|---|
Caspase Activation | Induces apoptosis via caspase pathway |
Antioxidant Activity | Enhances activity of superoxide dismutase (SOD) |
Membrane Disruption | Alters bacterial cell membrane integrity |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption and distribution profiles, although detailed toxicological assessments are still needed.
Properties
IUPAC Name |
4-[(1-hydroxycyclopentyl)methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-9-7-12(6-5-11-9)8-10(14)3-1-2-4-10/h14H,1-8H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDIBRTVYIWNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCNC(=O)C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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